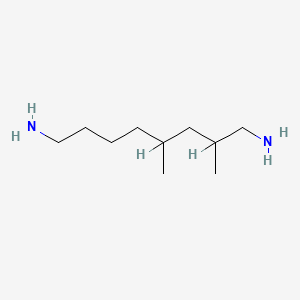![molecular formula C12H15Cl2NO3 B8751738 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid CAS No. 24812-96-2](/img/structure/B8751738.png)
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid:
準備方法
The synthesis of 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid involves several steps. One common method is the reaction of p-anisic acid with bis(2-chloroethyl)amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide.
科学的研究の応用
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The bis(2-chloroethyl)amine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The methoxy group of p-anisic acid can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .
類似化合物との比較
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: can be compared with other similar compounds such as:
p-Anisic acid: Known for its antiseptic properties and use as an intermediate in organic synthesis.
Bis(2-chloroethyl)amine: Used in the synthesis of various chemical agents and known for its reactivity.
Methoxybenzoic acids: Including o-anisic acid and m-anisic acid, which have different substitution patterns and chemical properties. The uniqueness of
特性
CAS番号 |
24812-96-2 |
|---|---|
分子式 |
C12H15Cl2NO3 |
分子量 |
292.15 g/mol |
IUPAC名 |
3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO3/c1-18-11-3-2-9(12(16)17)8-10(11)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChIキー |
PKFSXBZXFYABSS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)O)N(CCCl)CCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B8751665.png)




![2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid](/img/structure/B8751709.png)






